ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate is a complex organic compound that features a pyridazine ring substituted with a 4-methylbenzenesulfonyl group and a piperidine ring esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The 4-methylbenzenesulfonyl group is then introduced via sulfonylation, using reagents such as 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by esterification with ethanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperidine compounds.
Scientific Research Applications
Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate can be compared with other pyridazine and piperidine derivatives:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share similar structural features but differ in their biological activities and applications.
Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals (e.g., Risperidone) have different substituents on the piperidine ring, leading to distinct pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Biological Activity
Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS Number: 931316-14-2) is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and specific biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a sulfonyl group, which contribute to its diverse chemical properties and potential biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₃O₄S |
Molecular Weight | 389.5 g/mol |
CAS Number | 931316-14-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine and pyridazine rings, followed by the introduction of the sulfonyl group. Common reagents include various amines, sulfonyl chlorides, and carboxylic acids under controlled temperatures to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural features inhibited Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and metastasis .
Calcium Channel Modulation
Another area of interest is the compound's potential as a modulator of calcium channels. Studies on related piperidine derivatives have shown that they can inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. This modulation can lead to therapeutic effects such as lowering blood pressure without causing reflex tachycardia .
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in signaling pathways. For instance, it may act as an inhibitor of PI3K signaling pathways or affect calcium channel activity, leading to various biological effects .
Case Studies
- Inhibition of Tumor Growth : A case study involving a related compound showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity through selective inhibition of PI3K isoforms .
- Cardiovascular Effects : In spontaneously hypertensive rats, administration of piperidine derivatives resulted in lowered blood pressure without adverse cardiac reflexes, highlighting their potential for treating hypertension .
Properties
IUPAC Name |
ethyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-26-19(23)15-10-12-22(13-11-15)17-8-9-18(21-20-17)27(24,25)16-6-4-14(2)5-7-16/h4-9,15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCLWXGWHHYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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